N-Acétyl-dl-pénicillamine

Vue d'ensemble

Description

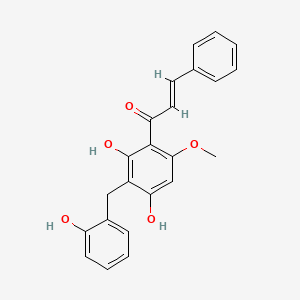

N-Acétyl-DL-penicillamine: est un composé thiol souvent utilisé dans diverses études scientifiques. Il s'agit d'un dérivé de la pénicillamine, un métabolite de l'acide aminé de la pénicilline, bien qu'il ne possède pas de propriétés antibiotiques. Ce composé est connu pour ses applications dans la recherche sur l'oxyde nitrique et comme chélateur des métaux lourds .

Applications De Recherche Scientifique

N-Acetyl-DL-penicillamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Acetyl-dl-penicillamine (NAP or NAPA) is a chelating agent . It primarily targets heavy metals, such as copper and mercury, in the body . It also interacts with nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP) .

Mode of Action

NAP interacts with its targets through chelation, a process that involves the formation of multiple bonds between a single metal ion and more than one donor atom . In the case of copper, for example, one atom of copper combines with two molecules of penicillamine . This interaction results in the formation of stable, soluble complexes that can be excreted from the body .

Biochemical Pathways

The primary biochemical pathway affected by NAP is the excretion pathway of heavy metals. By forming stable, soluble complexes with heavy metals, NAP facilitates their removal from the body . This can help to reduce the toxic effects of heavy metal accumulation in the body.

Pharmacokinetics

It is known that the compound has a biological half-life of mercury and decreases liver, kidney, brain, and blood mercury levels, as well as increases urinary excretion of mercury in a concentration-dependent manner .

Result of Action

The primary result of NAP’s action is the reduction of heavy metal levels in the body. By forming soluble complexes with heavy metals, NAP facilitates their excretion, thereby reducing their accumulation and toxicity . Additionally, NAP is often used as a control molecule in studies involving nitric oxide donor molecules .

Analyse Biochimique

Biochemical Properties

N-Acetyl-dl-penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals such as mercury, lead, and copper. It interacts with enzymes and proteins by binding to metal ions, thereby inhibiting their activity. For example, N-Acetyl-dl-penicillamine inhibits the binding of methyl mercury to isolated human erythrocytes and removes methyl mercury ions from blood cells . This interaction is crucial for reducing the toxicity of heavy metals in biological systems.

Cellular Effects

N-Acetyl-dl-penicillamine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Acetyl-dl-penicillamine has been shown to reduce the biological half-life of mercury and decrease mercury levels in the liver, kidney, brain, and blood . This reduction in mercury levels leads to increased urinary excretion of mercury, thereby mitigating its toxic effects on cells.

Metabolic Pathways

N-Acetyl-dl-penicillamine is involved in metabolic pathways related to metal detoxification. It interacts with enzymes and cofactors that facilitate the chelation and excretion of heavy metals. For example, N-Acetyl-dl-penicillamine enhances the urinary excretion of mercury by forming stable complexes with mercury ions . This interaction with metabolic pathways helps to reduce the overall burden of heavy metals in the body.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La N-Acétyl-DL-penicillamine est préparée de manière synthétique et est un mélange racémique des isomères D et L. La synthèse implique l'acétylation de la pénicillamine, qui peut être réalisée par diverses réactions chimiques. Une méthode courante implique la réaction de la pénicillamine avec l'anhydride acétique dans des conditions contrôlées .

Méthodes de production industrielle: La production industrielle de N-Acétyl-DL-penicillamine implique généralement une synthèse chimique à grande échelle utilisant des réactions d'acétylation similaires. Le processus est optimisé pour un rendement élevé et une pureté élevée, impliquant souvent des étapes de purification telles que la recristallisation pour obtenir le produit final sous forme cristalline .

Analyse Des Réactions Chimiques

Types de réactions: La N-Acétyl-DL-penicillamine subit plusieurs types de réactions chimiques, notamment:

Oxydation: Elle peut être oxydée pour former des disulfures.

Réduction: Elle peut être réduite à sa forme thiol.

Substitution: Elle peut participer à des réactions de substitution, en particulier impliquant son groupe thiol.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction: Des agents réducteurs tels que le dithiothréitol sont utilisés.

Substitution: Divers agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés:

Oxydation: Disulfures.

Réduction: Forme thiol du composé.

Substitution: Dérivés alkylés.

Applications de la recherche scientifique

La N-Acétyl-DL-penicillamine a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

Le mécanisme d'action de la N-Acétyl-DL-penicillamine implique son groupe thiol, qui peut interagir avec diverses cibles moléculaires:

Chélation: Il se lie aux métaux lourds, formant des complexes stables qui peuvent être excrétés par l'organisme.

Libération d'oxyde nitrique: Dans des études impliquant l'oxyde nitrique, il agit comme une molécule donneuse, libérant de l'oxyde nitrique dans des conditions physiologiques.

Inhibition enzymatique: Il peut inhiber les enzymes en se liant à leurs sites actifs, en particulier ceux impliquant des ions métalliques.

Comparaison Avec Des Composés Similaires

La N-Acétyl-DL-penicillamine est unique dans sa combinaison de propriétés, mais elle peut être comparée à d'autres composés similaires:

S-Nitroso-N-acétylpenicillamine: Structure similaire et utilisé comme donneur d'oxyde nitrique.

S-Nitrosoglutathion: Un autre donneur d'oxyde nitrique avec des applications similaires.

Pénicillamine: Le composé parent, utilisé principalement comme agent chélateur.

Ces composés partagent certaines similitudes fonctionnelles mais diffèrent dans leurs applications spécifiques et leurs cibles moléculaires.

Propriétés

IUPAC Name |

2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870390 | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-53-0, 90580-84-0 | |

| Record name | N-Acetyl-3-mercaptovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-mercapto-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: N-Acetyl-dl-penicillamine (NAP) primarily acts as a metal chelator and nitric oxide (NO) donor. Its mechanism of action depends on the context:

- Metal Chelation: NAP can bind to heavy metals like mercury and cadmium, forming stable complexes that facilitate their excretion from the body. [, , ] This interaction directly reduces the concentration of free metal ions, mitigating their toxic effects. []

- Nitric Oxide Donation: NAP can release NO, a signaling molecule with diverse physiological roles, including vasodilation and modulation of enzyme activity. [, , ] The released NO can interact with various cellular targets, such as guanylate cyclase, leading to downstream effects like cGMP production and subsequent physiological responses. [, ]

A:

ANone: The provided abstracts do not suggest that NAP possesses intrinsic catalytic properties. It primarily acts as a reagent, either through metal chelation or NO donation.

A: While the provided abstracts do not explicitly discuss NAP's inherent stability, they highlight its effectiveness as an oral agent for protecting against mercury chloride toxicity in rats. [] This suggests a certain degree of stability under physiological conditions. Further research is needed to determine specific stability profiles and potential formulation strategies for enhancing its properties.

ANone: The provided abstracts don't delve into specific SHE regulations concerning NAP. As with any chemical reagent, handling NAP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

A:

- Absorption: NAP demonstrates effective oral absorption, as evidenced by its protective effects against mercury chloride in rats when administered orally. []

- Distribution: Studies using radiolabeled mercury in mice show that NAP can effectively mobilize mercury from various tissues, including the brain. [] This suggests that NAP can cross the blood-brain barrier.

- Metabolism and Excretion: While the provided abstracts don't provide specific details on its metabolism, the increased mercury excretion in mice following NAP administration indicates that it facilitates the elimination of the metal-NAP complex, likely through urine and feces. [, ]

ANone: Several studies highlight the efficacy of NAP:

- In vitro: NAP effectively inhibits the cysteine protease papain in a time- and concentration-dependent manner. [] It also reduces cell viability in fibroblasts, keratinocytes, and NA cells (an epithelial cancer cell line) in a dose-dependent manner. []

- In vivo: NAP protects rats from the lethal effects of mercury chloride when administered orally. [] It also demonstrates efficacy in mobilizing methylmercury from various tissues in mice, including the brain. []

ANone: The provided abstracts do not provide specific information on resistance or cross-resistance mechanisms associated with NAP. Further research is needed to investigate the potential for the development of resistance to its effects.

ANone:

- Toxicity: NAP appears less toxic than dl-penicillamine in rats, as determined by acute toxicity studies. []

A: One study demonstrates the incorporation of NAP into silicone rubber films for controlled NO release using light as an external trigger. [] This approach highlights a potential drug delivery strategy for achieving localized and controlled NO release with potential applications in various biomedical contexts.

ANone: The provided abstracts don't mention specific biomarkers directly linked to NAP's efficacy or toxicity. Further research is needed to identify potential biomarkers for monitoring its effects.

A: While not explicitly stated in the abstracts, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is likely used for quantifying NAP and its metabolites in biological samples. [] Other analytical techniques, such as mass spectrometry, could be employed for more comprehensive characterization.

ANone: The provided abstracts do not provide details on the environmental impact or degradation pathways of NAP. This area warrants further investigation to assess its potential environmental implications.

ANone: The provided abstracts do not discuss the specific validation procedures for analytical methods used to quantify NAP. As with any analytical method, validation is crucial to ensure accuracy, precision, and reliability of the obtained data.

ANone: The abstracts lack information regarding the specific quality control and assurance measures employed for NAP. Such measures are essential during development, manufacturing, and distribution to ensure consistency, safety, and efficacy.

ANone: The provided abstracts don't address the immunogenicity of NAP. Further research is needed to investigate its potential to induce an immune response and explore potential mitigation strategies if necessary.

ANone: The provided abstracts don't delve into NAP's interactions with drug transporters. Investigating these interactions is crucial for understanding its absorption, distribution, and elimination profile.

ANone: The provided abstracts don't mention any potential for NAP to induce or inhibit drug-metabolizing enzymes. Further research is necessary to assess its potential impact on the metabolism of other drugs.

ANone: The provided abstracts don't explicitly discuss NAP's biocompatibility or biodegradability. While its use in biological studies suggests a degree of biocompatibility, further research is needed for a comprehensive understanding of its interactions with biological systems and its potential for degradation.

ANone:

- Metal Chelation: Dimercaptosuccinic acid (DMSA) and dimercaprol (BAL) are alternative chelating agents used for heavy metal poisoning. DMSA, like NAP, can be administered orally, while BAL is typically administered intramuscularly. []

- Nitric Oxide Donation: Other NO donors include sodium nitroprusside (SNP), S-nitrosoglutathione (GSNO), and 3-morpholinosydnonimine (SIN-1). [, , , ] These compounds differ in their NO release kinetics, half-lives, and potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)

![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)